Prifinium bromide Prifinium bromide Prifinium bromide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 4630-95-9
VCID: VC0540182
InChI: InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
SMILES: CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
Molecular Formula: C22H28BrN
Molecular Weight: 386.4 g/mol

Prifinium bromide

CAS No.: 4630-95-9

Cat. No.: VC0540182

Molecular Formula: C22H28BrN

Molecular Weight: 386.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prifinium bromide - 4630-95-9

Specification

CAS No. 4630-95-9
Molecular Formula C22H28BrN
Molecular Weight 386.4 g/mol
IUPAC Name 3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide
Standard InChI InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Standard InChI Key UCGJZJXOPSNTGZ-UHFFFAOYSA-M
SMILES CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
Canonical SMILES CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
Appearance Solid powder

Introduction

Chemical Properties and Synthesis

Structural and Physicochemical Characteristics

Prifinium bromide, systematically named 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, features a quaternary ammonium center embedded within a pyrrolidinium ring. The compound crystallizes as white solids with a melting point of 216–218°C . Its free base form exhibits a boiling point of 183–185°C at 0.15 mmHg . The molecular structure includes two phenyl groups attached to a methylene bridge, contributing to its lipophilicity and receptor-binding affinity.

Table 1: Key Chemical Properties of Prifinium Bromide

PropertyValueSource
Molecular FormulaC22H28BrN\text{C}_{22}\text{H}_{28}\text{BrN}
Molecular Weight386.37 g/mol
Melting Point216–218°C
Boiling Point (Free Base)183–185°C at 0.15 mmHg
SolubilitySlightly soluble in DMSO/water

Synthesis and Manufacturing

The synthesis of prifinium bromide involves quaternization of a tertiary amine precursor with methyl bromide. Sadao Oki first reported its preparation via reaction of diphenylmethane derivatives with diethylamine, followed by alkylation . Isotopic analogs, such as [2H5][^{2}\text{H}_5]-prifinium bromide, are synthesized for pharmacokinetic studies using deuterated reagents. Industrial production adheres to Good Manufacturing Practice (GMP) standards, with purity exceeding 95% (HPLC) in commercial batches .

Pharmacological Mechanism and Target Engagement

Muscarinic Receptor Antagonism

Prifinium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preferentially targeting the M3 subtype in smooth muscle cells . By blocking acetylcholine binding, it inhibits phospholipase C activation and subsequent inositol trisphosphate (IP3\text{IP}_3)-mediated calcium release, thereby reducing intracellular calcium ([Ca2+]i[\text{Ca}^{2+}]_i) and smooth muscle contraction .

Comparative Pharmacodynamics

In rat bladder cystometry, prifinium bromide demonstrated equivalent potency to atropine (40% inhibitory dose: 0.03 mg/kg IV) but surpassed oxybutynin and terodiline by 10- and 100-fold, respectively . Unlike oxybutynin, which non-selectively inhibits voltage-gated calcium channels, prifinium’s effects are predominantly anticholinergic, as evidenced by its inability to block KCl-induced contractions in vitro .

Clinical Applications and Efficacy

Irritable Bowel Syndrome (IBS)

A double-blind crossover trial (n=18) reported significant symptom improvement in 67% of IBS patients receiving prifinium bromide (90 mg/day) . Subgroup analysis revealed higher efficacy in diarrhea-predominant IBS (86% response at 4 weeks) compared to constipation-predominant cases (43%) . The drug’s antispasmodic action alleviated abdominal pain and normalized bowel movements, with 19% experiencing mild adverse effects (e.g., dry mouth) .

Endoscopic Premedication

In gastroduodenoscopy, intravenous prifinium bromide (dose unspecified) induced complete pyloric relaxation in 66.7% of patients, outperforming hyoscine butylbromide (26.7%) . This spasmolytic effect enhances endoscopic visualization without significant cardiovascular side effects .

Table 2: Clinical Trial Outcomes of Prifinium Bromide

IndicationStudy DesignDose RegimenEfficacy RateAdverse EventsSource
IBSDouble-blind RCT90 mg/day67%19%
Endoscopic RelaxationDouble-blind RCTIV single dose66.7%<5%

Pharmacokinetics and Metabolism

Absorption and Distribution

Prifinium bromide exhibits limited oral bioavailability (<10%) due to its quaternary structure, which impedes intestinal absorption. Peak serum concentrations occur within 1–2 hours post-administration, with a volume of distribution approximating 190% of body weight. Protein binding remains uncharacterized but is presumed low given its hydrophilic nature.

Elimination and Excretion

The compound undergoes rapid hepatic metabolism via cytochrome P450 enzymes, yielding inactive metabolites excreted renally. Total serum clearance is 12.5 mL/min·kg, with a renal clearance of 5.80 mL/min·kg. The elimination half-life (t1/2t_{1/2}) of 2.13 hours necessitates thrice-daily dosing for sustained effect.

Regulatory Status and Branding

Prifinium bromide is marketed under trademarks including Padrin (Fujisawa) and Riabal (Italy/Indonesia) . It is classified under ATC code A03AB18 (synthetic anticholinergics, quaternary ammonium compounds) . Regulatory approvals span Europe and Asia, though it remains investigational in the U.S. (Phase II trials) .

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